N-cyclopropyl-2-methoxyethane-1-sulfonamide N-cyclopropyl-2-methoxyethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1216466-13-5
VCID: VC11605878
InChI: InChI=1S/C6H13NO3S/c1-10-4-5-11(8,9)7-6-2-3-6/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C6H13NO3S
Molecular Weight: 179.24 g/mol

N-cyclopropyl-2-methoxyethane-1-sulfonamide

CAS No.: 1216466-13-5

Cat. No.: VC11605878

Molecular Formula: C6H13NO3S

Molecular Weight: 179.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-cyclopropyl-2-methoxyethane-1-sulfonamide - 1216466-13-5

Specification

CAS No. 1216466-13-5
Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
IUPAC Name N-cyclopropyl-2-methoxyethanesulfonamide
Standard InChI InChI=1S/C6H13NO3S/c1-10-4-5-11(8,9)7-6-2-3-6/h6-7H,2-5H2,1H3
Standard InChI Key AUPIPLDWEQXKLC-UHFFFAOYSA-N
Canonical SMILES COCCS(=O)(=O)NC1CC1

Introduction

Structural and Chemical Characteristics

N-Cyclopropyl-2-methoxyethane-1-sulfonamide (molecular formula: C₆H₁₃NO₃S, molecular weight: 191.24 g/mol) consists of a sulfonamide core (–SO₂NH–) linked to a cyclopropyl group and a 2-methoxyethane chain. Key features include:

PropertyValue/Description
IUPAC NameN-cyclopropyl-2-methoxyethane-1-sulfonamide
Molecular FormulaC₆H₁₃NO₃S
Molecular Weight191.24 g/mol
Key Functional GroupsCyclopropyl amine, sulfonamide, methoxy

The cyclopropane ring introduces strain due to its 60° bond angles, enhancing rigidity and influencing electronic properties . The methoxyethane chain contributes to solubility in polar solvents, while the sulfonamide group enables hydrogen bonding and acid-base reactivity.

Synthetic Pathways

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines . For N-cyclopropyl-2-methoxyethane-1-sulfonamide, a plausible route involves:

  • Synthesis of 2-Methoxyethane-1-Sulfonyl Chloride

    • React 2-methoxyethanesulfonic acid with PCl₅ or SOCl₂ to form the sulfonyl chloride.

    • Example:

      \text{CH}_3\text{OCH}_2\text{CH}_2\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2}
  • Amidation with Cyclopropylamine

    • React the sulfonyl chloride with cyclopropylamine in a polar aprotic solvent (e.g., toluene or THF) with a base (e.g., triethylamine) to scavenge HCl :

      CH3OCH2CH2SO2Cl+C3H5NH2CH3OCH2CH2SO2NH(C3H5)+HCl\text{CH}_3\text{OCH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{C}_3\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{SO}_2\text{NH}(\text{C}_3\text{H}_5) + \text{HCl}

Process Optimization

  • Solvent Choice: Toluene is preferred for stepwise reactions due to its low polarity and ease of removal .

  • Temperature Control: Reactions are typically conducted at 0–25°C to minimize side products .

  • Yield: Analogous syntheses (e.g., cyclopropane sulfonamides) report yields of 70–75% after crystallization .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Cyclopropane’s strain energy (~27 kcal/mol) may lower thermal stability compared to linear alkanes .

  • Acid/Base Behavior: The sulfonamide group (pKa ~10) can deprotonate under basic conditions, forming water-soluble salts.

Spectroscopic Data (Predicted)

  • IR: Strong S=O stretches at 1150–1350 cm⁻¹, N–H bend at ~1550 cm⁻¹.

  • ¹H NMR: Cyclopropyl protons as multiplets (δ 0.5–1.5 ppm), methoxy singlet (δ 3.3 ppm), and sulfonamide NH (δ 5.0–6.0 ppm).

Pharmacological and Industrial Applications

Drug Development

The cyclopropyl fragment is widely used to:

  • Enhance Metabolic Stability: Its strong C–H bonds resist oxidative degradation .

  • Conformational Restriction: Limits rotational freedom, improving target binding .

  • Reduce Plasma Clearance: Increases half-life in vivo .

N-Cyclopropyl-2-methoxyethane-1-sulfonamide could serve as a:

  • Protease Inhibitor Scaffold: Sulfonamides inhibit enzymes like carbonic anhydrase .

  • Antibacterial Agent: Structural similarity to sulfa drugs suggests potential activity.

Material Science

  • Polymer Modification: Sulfonamide groups improve hydrophilicity in membranes.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).

ParameterRecommendation
ToxicityLikely irritant (skin/eyes); avoid exposure
StorageCool (2–8°C), dry, under inert atmosphere
PPEGloves, goggles, fume hood

Future Directions

  • Structure-Activity Studies: Explore substituent effects on bioactivity.

  • Green Synthesis: Develop catalytic methods to replace stoichiometric chlorinating agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator